N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of isoxazole, oxadiazole, and benzofuran moieties within a single molecule makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the isoxazole ring through a cycloaddition reaction between hydroximinoyl halides and alkynes . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with a benzofuran derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of metal-free catalytic systems can be explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could act as an inhibitor of key enzymes in microbial or cancer cell metabolism, thereby exerting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-isoxazol-5-yl-2ʹ-deoxyuridines, which have antiviral properties.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol, known for their antimicrobial activities.
Benzofuran Derivatives: Compounds like 7-methoxybenzofuran-2-carboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of three different heterocyclic moieties within a single molecule. This structural diversity enhances its potential for interacting with multiple biological targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including isoxazole and oxadiazole moieties. These structural features are associated with a variety of biological activities, making this compound a subject of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes an isoxazole ring fused to a 1,3,4-oxadiazole ring and a methoxybenzofuran moiety, which contributes to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : This can be achieved through the cyclization of hydroxylamine with β-ketoesters.
- Oxadiazole Formation : This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
- Final Coupling : The final step involves attaching the benzofuran moiety using acetic anhydride and appropriate catalysts.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they possess potent activity against various bacterial strains. Specifically:
- Isoxazole derivatives have demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of isoxazole derivatives has been extensively studied. Compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes:
- Selective COX Inhibition : Certain isoxazole derivatives have been reported to exhibit selective COX-2 inhibition with low toxicity towards normal cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of isoxazole derivatives, this compound was tested against several bacterial strains. Results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 20 |
Compound B | S. aureus | 25 |
Target Compound | Pseudomonas aeruginosa | 22 |
These findings suggest that the target compound exhibits significant antibacterial activity comparable to known antibiotics .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The results showed:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c1-21-9-4-2-3-8-7-11(22-12(8)9)13(20)17-15-19-18-14(23-15)10-5-6-16-24-10/h2-7H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCRZUNSUKRNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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